molecular formula C16H16ClN5O3 B2602668 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide CAS No. 895019-66-6

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B2602668
CAS No.: 895019-66-6
M. Wt: 361.79
InChI Key: GBFUXSAOWPYHNT-UHFFFAOYSA-N
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Description

The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, methods have been developed for the synthesis of similar pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These methods involve heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .

Scientific Research Applications

Anticancer Potential

Research into derivatives of pyrazolo[3,4-d]pyrimidine, closely related to 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide, has shown promising anticancer properties. A study by Al-Sanea et al. (2020) focused on synthesizing various derivatives and testing their cytotoxic activity against a panel of 60 cancer cell lines. One compound exhibited significant growth inhibition in eight cancer cell lines, suggesting potential for anticancer agent development (Al-Sanea et al., 2020).

Radioligand Development for PET Imaging

The compound's framework has been utilized in the development of radioligands for Positron Emission Tomography (PET) imaging. Dollé et al. (2008) reported on the synthesis of DPA-714, a derivative for imaging the translocator protein (18 kDa) with PET. This compound shows how modifications of the pyrazolo[3,4-d]pyrimidine scaffold, including fluorine-18 labeling, can be leveraged for diagnostic purposes in neurology and oncology (Dollé et al., 2008).

Antimicrobial Activity

Compounds derived from this compound have been investigated for their antimicrobial efficacy. Hafez et al. (2016) synthesized novel pyrazole derivatives with attached pyrazolyl and pyrimidine moieties showing significant antimicrobial and anticancer activities. This highlights the compound's versatility in addressing both infectious diseases and cancer (Hafez et al., 2016).

Chemical Reactivity and Biological Evaluation

Further exploring the compound's applications, Farouk et al. (2021) investigated the chemical reactivity of a novel pyrimidine derivative, leading to the synthesis of compounds with potential biological activities. Their work contributes to understanding the chemical properties and potential therapeutic uses of these compounds (Farouk et al., 2021).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3/c1-25-6-5-18-14(23)9-21-10-19-15-13(16(21)24)8-20-22(15)12-4-2-3-11(17)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFUXSAOWPYHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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